4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo-
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Overview
Description
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo- is a chemical compound with the molecular formula C19H26N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo- typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of isoquinoline with butylamine and methyl isocyanate in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoquinolinecarboxamides.
Scientific Research Applications
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Isoquinolinecarboxamide, 1,2-dihydro-2-methyl-1-oxo-N,N-dipropyl-
- 4-Isoquinolinecarboxamide, 1,2-dihydro-2-methyl-N-(1-methylpropyl)-1-oxo-
- 1,2-Dihydro-N,N-dipropyl-2-methyl-1-oxo-4-isoquinolinecarboxamide
Uniqueness
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-dibutyl-2-methyl-1-oxo- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its dibutyl and methyl substituents differentiate it from other isoquinoline derivatives, potentially leading to unique interactions and applications.
Properties
CAS No. |
148581-46-8 |
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Molecular Formula |
C19H26N2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N,N-dibutyl-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H26N2O2/c1-4-6-12-21(13-7-5-2)19(23)17-14-20(3)18(22)16-11-9-8-10-15(16)17/h8-11,14H,4-7,12-13H2,1-3H3 |
InChI Key |
AUMOLAQXBQTMJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
Origin of Product |
United States |
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